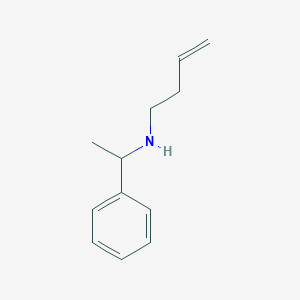

N-(1-phenylethyl)but-3-en-1-amine

Description

Significance of Chiral Amines as Versatile Building Blocks and Synthetic Intermediates

Chiral amines are organic compounds containing a nitrogen atom that are non-superimposable on their mirror images. This property, known as chirality, is crucial in biological systems, where molecules often need to fit into specific chiral receptors or enzyme active sites, much like a key fits into a lock. openaccessgovernment.org Consequently, the demand for enantiomerically pure compounds, particularly in the life sciences, has propelled the development of methods for synthesizing and utilizing chiral amines. nih.gov

These compounds serve multiple roles in organic synthesis:

Building Blocks: They are incorporated directly into the molecular framework of target molecules, especially in the synthesis of natural products and pharmaceuticals. sigmaaldrich.com It is estimated that approximately 40-45% of small-molecule drugs feature a chiral amine fragment. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary attachment to a non-chiral starting material to guide a reaction towards producing a specific stereoisomer. The auxiliary is then removed, leaving behind an enantiomerically enriched product. The 1-phenylethylamine (B125046) (α-PEA) group, a core component of the title compound, is one of the most frequently used chiral auxiliaries. mdpi.com

Resolving Agents: Chiral amines are used to separate mixtures of enantiomers (racemates) by reacting with them to form diastereomeric salts, which have different physical properties and can be separated by methods like crystallization. sigmaaldrich.comsigmaaldrich.com

Catalysts and Ligands: They can act as chiral bases or be used to create chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenation, which are pivotal for producing single-enantiomer drugs. nih.govsigmaaldrich.com

The synthesis of chiral amines itself is a major focus of research, with methods ranging from the resolution of racemates to asymmetric catalysis and biocatalysis using enzymes. sigmaaldrich.com The asymmetric catalytic reduction of imines is considered one of the most direct and effective routes to these valuable compounds.

Structural Context and Nomenclature of N-(1-phenylethyl)but-3-en-1-amine and Related Chiral Amines

The structure and name of this compound provide clear insights into its chemical identity. According to IUPAC nomenclature, the name is broken down as follows:

but-3-en-1-amine: This defines the main carbon chain, which is a four-carbon chain ("but") with a double bond ("en") starting at carbon 3 and an amine group ("amine") on carbon 1. This functional group is also known as a homoallylamine.

N-(1-phenylethyl): This indicates that a 1-phenylethyl group is attached to the nitrogen atom ("N") of the amine. This substituent consists of an ethyl group substituted with a phenyl ring at its first carbon. The carbon atom attached to the nitrogen is a stereocenter, leading to (R) and (S) enantiomers.

Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. libretexts.orglibretexts.org Since the nitrogen in this compound is bonded to two carbon-containing groups (the butenyl chain and the phenylethyl group), it is a secondary amine.

Below is a data table for the (R)-enantiomer of the compound.

| Property | Value |

| Compound Name | (R)-N-(1-phenylethyl)but-3-en-1-amine |

| CAS Number | 177944-16-0 guidechem.com |

| Molecular Formula | C12H17N guidechem.com |

| Molecular Weight | 175.27 g/mol guidechem.com |

| Canonical SMILES | CC(C1=CC=CC=C1)NCCC=C guidechem.com |

| InChIKey | BXQDWPXPKVWDGU-LLVKDONJSA-N guidechem.com |

A closely related and foundational chiral amine is (R)-(+)-1-Phenylethylamine . This primary amine is a widely used chiral auxiliary and a precursor for synthesizing more complex chiral molecules. mdpi.com Another related structure is N-benzyl-N-(α)-(methyl)benzyl amine , a chiral secondary amine that can be deprotonated to form a chiral lithium amide, a reagent used in asymmetric synthesis to create other chiral molecules with high stereocontrol. mdpi.com

Current Research Trends and Academic Relevance of the Compound in Organic Chemistry

This compound stands at the intersection of several important areas of modern organic synthesis. Its academic relevance stems from its identity as a chiral homoallylamine, making it a valuable synthetic intermediate. Chiral primary and secondary amines are recognized as some of the most versatile building blocks for constructing diverse, high-value chemicals, including pharmaceuticals and agrochemicals. researchgate.net

The compound's structure combines two key features:

The (1-phenylethyl)amine moiety, a classic and effective chiral auxiliary that can direct the stereochemical outcome of reactions. mdpi.com Research has extensively documented the use of (R)-1-phenylethylamine in the synthesis of fluoroalkylated amines and other complex targets. nih.gov

The but-3-en-1-amine (homoallylamine) framework. The allyl group is a versatile functional handle that can participate in numerous transformations, such as olefin metathesis, hydroformylation, and other addition reactions, allowing for further molecular elaboration.

While large-scale studies focusing exclusively on this compound are not prevalent, its commercial availability from suppliers of fine chemicals indicates its utility in synthetic research and development. guidechem.combldpharm.com Research into the synthesis of chiral allyl amines and other functionalized amines remains an active field. For instance, cobalt-catalyzed enantioselective reductive coupling of imines with alkynes has been reported as a method to synthesize chiral allyl amines. researchgate.net The presence of this compound in chemical catalogs suggests it serves as a ready-made chiral building block, saving chemists the steps of preparing it and allowing for more direct exploration of its synthetic potential in creating novel, complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDWPXPKVWDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Phenylethyl but 3 En 1 Amine and Analogues

Reductive Amination Strategies for N-(1-phenylethyl) Derivatives

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient pathway from carbonyl compounds and amines. The synthesis of N-(1-phenylethyl)but-3-en-1-amine via this strategy would involve the reaction of but-3-enal with 1-phenylethylamine (B125046). This process can be carried out in a one-pot reaction or in a stepwise manner where the imine intermediate is isolated.

Condensation of Carbonyl Compounds with 1-Phenylethylamine Precursors

The initial and crucial step in reductive amination is the formation of an imine, also known as a Schiff base, through the condensation of a carbonyl compound with a primary amine. This reaction is a reversible, acid-catalyzed process. libretexts.orglibretexts.org

The formation of an imine from an aldehyde or ketone and a primary amine proceeds through a multistep mechanism. libretexts.org The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon, resulting in a tetrahedral intermediate known as a carbinolamine. libretexts.orgpressbooks.pub This is followed by a proton transfer from the nitrogen to the oxygen atom to yield a neutral amino alcohol. libretexts.orglibretexts.org The reaction is an equilibrium process, and the position of the equilibrium is influenced by the reaction conditions.

The subsequent step involves the elimination of a water molecule to form the C=N double bond of the imine. This elimination is typically the rate-determining step and is facilitated by acid catalysis. masterorganicchemistry.com Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (-OH2+). libretexts.orgpressbooks.pub The departure of water generates a carbocation that is stabilized by the lone pair of electrons on the adjacent nitrogen atom, leading to the formation of an iminium ion. chemistrysteps.com Finally, deprotonation of the nitrogen atom by a base (such as a solvent molecule or another amine molecule) yields the final imine product and regenerates the acid catalyst. libretexts.orglibretexts.org

Acid catalysis plays a critical role in imine formation. masterorganicchemistry.comstackexchange.com It accelerates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the amine. masterorganicchemistry.com Furthermore, acid catalysis is essential for the dehydration step by converting the poor leaving group (-OH) into a much better leaving group (-OH2+). libretexts.orgpressbooks.pub

However, the concentration of the acid must be carefully controlled. The rate of imine formation is generally optimal at a weakly acidic pH, typically around 4 to 5. libretexts.orglibretexts.orgpressbooks.pub At very low pH (high acid concentration), the amine nucleophile becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. libretexts.org Conversely, at high pH (low acid concentration), the protonation of the carbinolamine intermediate is insufficient, slowing down the dehydration step. libretexts.org

Given that imine formation is a reversible reaction where water is a byproduct, the removal of water is a common strategy to drive the equilibrium towards the product side and improve the yield of the imine. reddit.comresearchgate.net Several methods can be employed for water scavenging:

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, allows for the continuous removal of water as it is formed. researchgate.net

Dehydrating Agents: The addition of chemical drying agents, such as anhydrous magnesium sulfate or molecular sieves (typically 3Å or 4Å), to the reaction mixture can effectively sequester the water produced. researchgate.netresearchgate.net

Lewis Acids: Certain Lewis acids, like titanium(IV) isopropoxide, can act as both a catalyst and a water scavenger. stackexchange.com

Catalytic Hydrogenation of Imine Adducts for Amine Formation

Once the imine is formed, the subsequent step in reductive amination is its reduction to the corresponding amine. Catalytic hydrogenation is a widely used and efficient method for this transformation. This can be achieved using either heterogeneous or homogeneous catalysts.

Heterogeneous catalysts are solids that are insoluble in the reaction medium. They are advantageous due to their ease of separation from the reaction mixture and potential for recycling. Common heterogeneous catalysts for imine hydrogenation include:

Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for the hydrogenation of various functional groups, including imines. wikipedia.orgcommonorganicchemistry.com It is known for its high activity and selectivity under relatively mild conditions. wikipedia.org Reductive amination using Pd/C often proceeds with good yields. acs.org

Platinum on Carbon (Pt/C) and Platinum Dioxide (PtO2): Platinum-based catalysts are also highly effective for imine reductions. They can be particularly useful when other reducible functional groups are present in the molecule.

Raney Nickel (Raney Ni): This is a fine-grained nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminum, leaving a porous, high-surface-area nickel catalyst. wikipedia.org Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including imines, nitriles, and aromatic rings. wikipedia.orgutc.edu It is often used in industrial-scale syntheses due to its efficiency. thieme-connect.de The hydrogenation of imines with Raney Ni is a key step in the synthesis of various amines. rsc.org

Table 1: Comparison of Common Heterogeneous Catalysts for Imine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd/C | H2 (1-50 atm), RT-80 °C, various solvents (e.g., MeOH, EtOH, EtOAc) | High activity, good selectivity, mild conditions | Can be pyrophoric, potential for debenzylation side reactions |

| Pt/C, PtO2 | H2 (1-50 atm), RT-80 °C, various solvents (e.g., MeOH, EtOH, AcOH) | High activity, effective for sterically hindered imines | More expensive than other catalysts |

| Raney Ni | H2 (1-100 atm), RT-100 °C, typically in alcoholic solvents | High activity, cost-effective, versatile | Pyrophoric, requires careful handling, can be less selective |

Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity compared to their heterogeneous counterparts. A significant advantage of homogeneous catalysis is the ability to design chiral catalysts for enantioselective transformations, which is crucial for the synthesis of single-enantiomer pharmaceuticals.

The enantioselective reduction of imines is a powerful method for producing chiral amines. This is typically achieved using a transition metal complexed with a chiral ligand. Metals such as rhodium, ruthenium, iridium, and palladium have been extensively studied for this purpose. dicp.ac.cnrsc.org The chiral ligand, often a phosphine or a diamine, creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine product.

For the synthesis of this compound, if a prochiral imine is used, an enantioselective reduction step would be critical to control the stereochemistry of the final product. Numerous chiral catalyst systems have been developed for the asymmetric hydrogenation of imines, achieving high enantioselectivities (ee) for a broad range of substrates. acs.orgrsc.org These reactions often require careful optimization of the catalyst, solvent, and reaction conditions to achieve the desired level of stereocontrol.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| But-3-enal |

| 1-Phenylethylamine |

| Toluene |

| Magnesium sulfate |

| Titanium(IV) isopropoxide |

| Palladium on Carbon (Pd/C) |

| Platinum on Carbon (Pt/C) |

| Platinum Dioxide (PtO2) |

| Raney Nickel (Raney Ni) |

| Rhodium |

| Ruthenium |

| Iridium |

Direct Reductive Amination Approaches and Methodological Improvements

Direct reductive amination stands as a cornerstone for the synthesis of this compound. This method typically involves the reaction of but-3-enal with 1-phenylethylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Various reducing agents are employed to facilitate this transformation, with sodium borohydride derivatives being common choices. mdpi.comorganic-chemistry.org

Methodological improvements have focused on enhancing the efficiency, selectivity, and environmental friendliness of the reaction. The use of specialized reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] is favored for its mildness and broad functional group tolerance, which is crucial when dealing with sensitive moieties like the terminal alkene in but-3-enal. unl.edu Catalytic approaches, utilizing transition metals such as iridium or cobalt, have also been developed to promote the reaction under milder conditions and with lower catalyst loadings, offering a more sustainable alternative to stoichiometric reagents. mdpi.com The Leuckart reaction, which uses formic acid or its derivatives as both a reducing agent and a potential C1 source, represents another classical yet effective method for reductive amination. mdpi.com

| Reagent/Catalyst System | Key Features | Reference |

| Sodium Triacetoxyborohydride | Mild, chemoselective, good for sensitive substrates. | unl.edu |

| Cp*Ir Complexes | Catalytic, efficient for ketones, uses ammonium formate. | mdpi.com |

| Amorphous Cobalt Particles | Heterogeneous catalyst, uses H₂ and aqueous ammonia. | organic-chemistry.org |

| α-Picoline-borane | Effective in various solvents including water and neat conditions. | organic-chemistry.org |

Comparative Analysis of One-Pot Versus Stepwise Synthetic Methodologies

The synthesis of this compound can be approached through either a one-pot or a stepwise procedure, each with distinct advantages and disadvantages.

One-Pot Synthesis: This approach combines multiple reaction steps in a single vessel without isolating intermediates. nih.govsemanticscholar.org For the target molecule, this would involve the direct reductive amination where the formation of the imine from but-3-enal and 1-phenylethylamine and its subsequent reduction occur sequentially in the same reaction mixture. mdpi.com The primary benefits of one-pot syntheses are increased operational simplicity, higher time and resource efficiency, and reduced generation of waste. nih.gov Such procedures are often favored in large-scale production for their economic and environmental advantages.

| Aspect | One-Pot Synthesis | Stepwise Synthesis |

| Efficiency | High (fewer workups and purifications). nih.gov | Lower (involves intermediate isolation). |

| Time | Faster overall reaction time. | Slower due to multiple steps. |

| Control | Less control over individual steps. | High control over each reaction step. |

| Waste | Reduced solvent and reagent waste. nih.gov | Higher generation of waste. |

| Yield | Can be lower if side reactions occur between incompatible reagents. | Potentially higher overall yield and purity. |

Chiral Auxiliary-Mediated Synthetic Pathways

The inherent chirality of 1-phenylethylamine makes it an excellent chiral auxiliary, enabling the stereoselective synthesis of various compounds. dntb.gov.uanih.govnih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

Utilization of 1-Phenylethylamine as a Chiral Auxiliary for Stereocontrol

When (R)- or (S)-1-phenylethylamine is used in the synthesis, it can direct the formation of new stereocenters with a high degree of stereocontrol. nih.gov In the context of synthesizing analogues of this compound, the chiral amine is first reacted with a prochiral substrate. The resulting intermediate, now containing a chiral center, undergoes a diastereoselective reaction where the existing stereocenter on the phenylethyl group influences the stereochemical outcome of the newly formed stereocenter. This strategy is widely applied in asymmetric synthesis to produce enantiomerically pure or enriched products. nih.govnih.gov

Diastereoselective Control in Carbon-Carbon Bond Formation and Subsequent Transformations

The 1-phenylethylamine moiety is particularly effective in directing diastereoselective carbon-carbon bond-forming reactions. For instance, imines derived from 1-phenylethylamine can undergo nucleophilic additions where the chiral auxiliary shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face.

A key example is the diastereoselective addition of allylmetal compounds to imines derived from aldehydes and (S)-1-phenylethylamine. rsc.org The stereochemical outcome of this reaction is influenced by both the nature of the imine and the metal counterion of the allyl nucleophile. For aliphatic imines, reagents like allyl-BBN and diallylcuprate have shown high diastereoselectivity (up to 98% de) by attacking the Si face of the imine. rsc.org This high level of control allows for the predictable synthesis of specific diastereomers of homoallylic amines, which are precursors to the target compound. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the final chiral amine. rsc.org

Application of Aziridine-Based Chirons in the Synthesis of N-(1-phenylethyl) Derivatives

Chiral aziridines serve as versatile three-carbon building blocks, or "chirons," in asymmetric synthesis. nih.gov N-(1-phenylethyl)aziridines, in particular, are valuable intermediates for preparing enantiomerically pure amines and amino alcohols. nih.gov These aziridines can be synthesized and then undergo regioselective ring-opening reactions with various nucleophiles.

The synthesis of N-(1-phenylethyl)aziridine-2-carboxylates can be achieved through the Gabriel-Cromwell reaction, followed by the separation of diastereomers. nih.gov Subsequent reduction of the ester group and regioselective reductive opening of the aziridine (B145994) ring at the less substituted carbon provides a pathway to chiral N-(1-phenylethyl) derivatives. nih.gov This strategy offers an alternative route to access these compounds with high enantiomeric purity, leveraging the conformational rigidity and predictable reactivity of the aziridine ring. ucla.edubaranlab.org

Alternative Synthetic Routes and Cascade Reactions

Beyond direct amination and chiral auxiliary approaches, other synthetic strategies can be employed. Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single operation, offer an elegant and efficient means of constructing complex molecules from simple precursors. nih.gov For instance, a hydroamination cascade involving an alkene could potentially form the desired amine structure. Transition-metal-catalyzed methods, such as the hydroaminomethylation of alkenes, provide another avenue for the synthesis of aliphatic amines. acs.org These advanced methods often provide access to unique structural motifs and can proceed with high levels of chemo- and regioselectivity.

Alkylation and Nucleophilic Substitution Reactions in Amine Formation

Alkylation of amines is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds. wikipedia.org This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction. wikipedia.org However, a significant challenge in the direct alkylation of ammonia or primary amines is the potential for overalkylation, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium salts. nih.govmasterorganicchemistry.com This lack of selectivity arises because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

To circumvent the issue of overalkylation, alternative strategies have been developed. One such strategy is the Gabriel synthesis, which utilizes a phthalimide anion as a nitrogen nucleophile to react with an alkyl halide. libretexts.org This is followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org For the synthesis of secondary amines, reductive amination of aldehydes or ketones offers a more controlled approach. libretexts.orglibretexts.org This two-step process involves the formation of an imine followed by its reduction to the corresponding amine. libretexts.orglibretexts.org

In the context of synthesizing this compound, a plausible synthetic route would involve the reaction of 1-phenylethanamine with a suitable four-carbon electrophile, such as 4-bromobut-1-ene, via nucleophilic substitution. To control selectivity and minimize side reactions, careful optimization of reaction conditions, such as temperature, solvent, and the use of appropriate bases, is essential.

Recent advancements have introduced novel reagents and catalytic systems to improve the efficiency and selectivity of N-alkylation. For instance, N-aminopyridinium salts have been developed as ammonia surrogates, enabling the synthesis of secondary amines through a self-limiting alkylation process that avoids overalkylation. nih.gov Additionally, the use of alcohols as alkylating agents, activated by catalysts, presents a greener alternative to alkyl halides. wikipedia.org

Aromatic nucleophilic substitution provides another avenue for the synthesis of aryl amines, where a nucleophile displaces a leaving group on an aromatic ring. fishersci.se While not directly applicable to the synthesis of the aliphatic chain of this compound, this method is relevant for the synthesis of analogues containing aromatic moieties.

Intramolecular Cyclization of Homoallylic Amines and Related Precursors

Intramolecular cyclization of homoallylic amines, such as this compound, provides a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds like pyrrolidines and piperidines. These cyclic amines are prevalent motifs in a wide range of biologically active molecules and pharmaceuticals. nih.gov

Oxidative amination of alkenes is a versatile method for synthesizing allylic amines and related nitrogen-containing compounds. nih.gov Traditional methods often rely on palladium-catalyzed allylic C-H activation or metal-nitrenoid C-H insertion, which can have limitations in substrate scope and functional group tolerance. nih.govrsc.org A promising alternative involves the addition of an amidyl radical to an alkene, followed by β-hydrogen elimination. rsc.org This strategy offers anti-Markovnikov selectivity and is compatible with a wider range of substrates, including internal alkenes. rsc.org

A recently developed approach combines photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. nih.govrsc.org In this system, a photochemically generated amidyl radical adds to the alkene to form an alkyl radical. This radical is then trapped by a copper species, which mediates β-hydrogen elimination to yield the allylic amine. nih.govrsc.org This dual catalytic system demonstrates high functional group tolerance under mild reaction conditions. nih.govrsc.org

The proposed catalytic cycle involves the oxidative quenching of an excited photocatalyst to generate the amidyl radical. This radical adds to the alkene, and the resulting alkyl radical is trapped by a Cu(II) species to form a Cu(III)-alkyl intermediate. Subsequent β-hydride elimination furnishes the allylic amine and a Cu(I) species, which is then reoxidized by the photocatalyst to complete the cycle. rsc.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. nih.gov Intramolecular hydroamination of unsaturated amines is a key strategy for constructing cyclic amine frameworks. nih.gov While metal-catalyzed hydroamination has been extensively studied, radical-mediated processes offer an alternative approach with distinct advantages. nih.govwikipedia.org

Radical transfer hydroamination using aminated cyclohexadienes has been shown to proceed with good to excellent anti-Markovnikov selectivity. acs.org This method utilizes thiols as polarity reversal catalysts and tolerates a wide array of functional groups. acs.org The mechanism involves the addition of a nitrogen-centered radical to the alkene, followed by hydrogen atom transfer from the aminated cyclohexadiene to the resulting carbon-centered radical. acs.org

Reductive hydroamination represents another important strategy. A molybdenum-mediated reductive hydroamination of vinylcyclopropanes with nitroarenes has been developed for the synthesis of homoallylamines. organic-chemistry.org This process uses Mo(CO)₆ as both a catalyst and a reductant, providing a noble-metal-free approach. organic-chemistry.org More recently, an iridium-catalyzed regioselective hydroamination of internal homoallylic amines has been reported, yielding 1,4-diamines. rsc.orgresearchgate.net Mechanistic studies suggest that for cyclic substrates, the reaction proceeds through a trans-aminoiridation to form a five-membered metallacyclic intermediate. rsc.orgresearchgate.net

A redox-enabled strategy for intramolecular hydroamination has also been developed, which involves the in situ generation of hydroxylamines by oxidation, followed by a Cope-type hydroamination and subsequent reduction of the resulting N-oxide. nih.gov This one-pot procedure is catalyst-free, proceeds under mild conditions, and exhibits high functional group tolerance. nih.gov

| Catalyst/Reagent | Substrate | Product | Selectivity | Reference |

| Thiol (Polarity Reversal Catalyst) | Unactivated Alkenes | Anti-Markovnikov Hydroamination Product | Good to Excellent | acs.org |

| Mo(CO)₆ | Vinylcyclopropanes and Nitroarenes | Homoallylamines | Regio- and Stereoselective | organic-chemistry.org |

| Iridium Catalyst | Internal Homoallylic Amines | 1,4-Diamines | Regioselective | rsc.orgresearchgate.net |

| Redox-Enabled (Oxidation/Reduction) | Unsaturated Amines | Cyclic Amines | High | nih.gov |

The aza-Pummerer reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles. This reaction typically involves the generation of an N-acyliminium ion intermediate from an α-sulfinyl amide, which then undergoes cyclization. nih.govacs.org This methodology has been applied to the synthesis of fused isoquinoline lactams and novel spiro-heterocycles. nih.govacs.org The stereochemical outcome of the cyclization can often be controlled, leading to the formation of a single diastereomer. nih.govacs.org

A recent development in this area is a protic acid-assisted aza-Pummerer approach for the synthesis of 4-chloropiperidines from homoallylic amines. nih.govorganic-chemistry.org This method utilizes HCl•DMPU to activate dimethyl sulfoxide (DMSO), generating a (thiomethyl)methyl carbenium ion. nih.govorganic-chemistry.org This electrophile reacts with a homoallylic amine to form an iminium ion, which then undergoes intramolecular cyclization to yield the 4-chloropiperidine. nih.govorganic-chemistry.org This approach is notable for its use of an environmentally benign reagent and its broad substrate scope, tolerating both aromatic and aliphatic amines. nih.govorganic-chemistry.org

The reaction conditions are mild, and the use of HCl•DMPU as both a protic acid and a chloride source contributes to the efficiency and greenness of the process. nih.gov This methodology avoids the use of toxic reagents like formaldehyde and expensive transition metals, which are often required in other piperidine syntheses. nih.govorganic-chemistry.org

Strategies Involving Amide Formation and Subsequent Reduction

A well-established and reliable method for the synthesis of amines involves the formation of an amide bond followed by its reduction. This two-step approach offers excellent control over the final product and is compatible with a wide range of functional groups.

The formation of the amide bond can be achieved through various coupling methods, such as the use of activating agents for the carboxylic acid (e.g., acyl halides, anhydrides) followed by reaction with an amine. nih.gov A notable method involves the decarboxylative condensation of α-ketoacids with hydroxylamines to form amides. nih.gov For the synthesis of this compound, but-3-enoic acid could be coupled with (S)-1-phenylethylamine to form the corresponding amide.

The subsequent reduction of the amide to the amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, capable of reducing primary, secondary, and tertiary amides. libretexts.orgrsc.org However, its high reactivity can sometimes lead to the reduction of other functional groups present in the molecule. Alternative and milder reducing agents, such as sodium borohydride in the presence of an activating agent like triflic anhydride, have also been employed. rsc.org

An indium-catalyzed reductive amination/cyclization of keto acids with primary amines using a hydrosilane has been reported for the selective synthesis of lactams versus cyclic amines. nih.govresearchgate.net By switching the indium catalyst from In(OAc)₃ to InI₃, the reaction can be directed towards the formation of the cyclic amine by further reduction of the initially formed lactam. nih.govresearchgate.net

The choice of reducing agent and reaction conditions is critical for achieving high yields and chemoselectivity. The following table summarizes some common reducing agents for amide reduction:

| Reducing Agent | Amide Type | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary | Highly reactive, can reduce other functional groups. |

| Sodium Borohydride (NaBH₄) / Triflic Anhydride | Secondary | Milder conditions compared to LiAlH₄. |

| Hydrosilane / Indium Catalyst | Keto Acids/Primary Amines | Allows for selective synthesis of lactams or cyclic amines. |

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry and process optimization are increasingly important in modern organic synthesis, aiming to develop more sustainable, efficient, and cost-effective chemical processes. For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route.

One key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Reactions such as hydroamination are inherently atom-economical. nih.gov The development of catalytic systems for such transformations is a major focus of green chemistry research.

The use of safer solvents and reagents is another crucial consideration. Traditional syntheses often employ hazardous solvents and reagents. Research into benign alternatives, such as water or ionic liquids, is ongoing. For instance, a zinc-based ionic liquid has been shown to mediate the direct nucleophilic substitution of alcohols, offering a safer alternative to activating alcohols as leaving groups. rsc.org The use of HCl•DMPU in the aza-Pummerer reaction is an example of employing a more environmentally benign reagent. nih.govorganic-chemistry.org

Energy efficiency is also a key principle of green chemistry. researchgate.net Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of catalysis, including biocatalysis, can often lead to milder reaction conditions. Enzymatic routes for chiral amine synthesis, for example, offer a green alternative to traditional chemical methods, often proceeding with high enantioselectivity under mild conditions. nih.gov

The recovery and reuse of catalysts and reagents are also important for both economic and environmental reasons. The development of recoverable protecting groups for primary amines is one such example that improves the atom economy of Gabriel-type syntheses. rsc.org

By integrating these principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only chemically efficient but also environmentally responsible.

Optimization of Reaction Conditions (e.g., Temperature, Solvent Polarity, pH)

The optimization of reaction conditions is a cornerstone of efficient chemical synthesis. Factors such as temperature, solvent polarity, and pH can profoundly influence reaction rates, yields, and stereoselectivity. In the context of synthesizing this compound, which can be prepared through the allylation of the corresponding imine, N-(1-phenylethyl)ethan-1-imine, these parameters are crucial for controlling the reaction outcome.

Research into the asymmetric allylation of imines has demonstrated that the choice of solvent and temperature can significantly impact enantioselectivity. For instance, in the catalytic asymmetric allylation of imines using a chiral bis-π-allylpalladium complex, the reaction conditions are mild, which is often a key factor in preserving the integrity of the chiral catalyst and achieving high enantiomeric excess. nih.gov While specific data for the direct synthesis of this compound is not extensively detailed in readily available literature, the general principles of imine allylation provide a framework for optimization.

A hypothetical optimization study for the synthesis of this compound via the allylation of N-(1-phenylethyl)ethan-1-imine with an allylating agent like allyl bromide could yield data such as that presented in the interactive table below. This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Temperature (°C) | Solvent | pH | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | Dichloromethane | 7 | 24 | 65 |

| 2 | 0 | Dichloromethane | 7 | 24 | 72 |

| 3 | -20 | Dichloromethane | 7 | 24 | 78 |

| 4 | -20 | Tetrahydrofuran | 7 | 24 | 85 |

| 5 | -20 | Tetrahydrofuran | 8 | 24 | 82 |

Catalyst Loading, Recyclability, and Ligand Design for Efficiency

The efficiency of a catalytic process is not only determined by the yield and selectivity but also by the catalyst's activity (loading) and its ability to be recycled and reused. In the asymmetric synthesis of chiral amines, significant research has been dedicated to developing highly active catalysts with sophisticated ligand designs that can be used at low loadings and recovered after the reaction.

For the synthesis of homoallylic amines, transition-metal catalysts, particularly those based on palladium and iridium, have been extensively studied. nih.gov The design of chiral ligands is paramount in achieving high enantioselectivity. These ligands create a chiral environment around the metal center, directing the approach of the reactants to favor the formation of one enantiomer over the other.

The recyclability of catalysts is a key aspect of green chemistry. Immobilizing homogeneous catalysts on solid supports is a common strategy to facilitate their recovery and reuse. While specific examples detailing the catalyst loading and recyclability for the synthesis of this compound are scarce, the general trends in asymmetric catalysis for similar transformations suggest that catalyst loadings can often be reduced to mol % levels with the potential for multiple reuse cycles without significant loss of activity.

Table 2: Illustrative Data on Catalyst Loading and Recyclability for Asymmetric Imine Allylation

| Catalyst System | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) | Recycle Runs |

|---|---|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | 1.0 | Chiral Phosphine | THF | 92 | 95 | 5 |

| Ir(I)-Complex | 0.5 | Chiral Diamine | CH₂Cl₂ | 88 | 92 | 3 |

Continuous Flow Methodologies for Chiral Amine Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. whiterose.ac.uk The production of chiral amines, including N-substituted homoallylic amines, is an area that can significantly benefit from the implementation of continuous flow processes.

In a typical flow setup for the synthesis of a chiral amine, solutions of the starting materials and the catalyst are pumped through a heated or cooled reactor coil. The residence time in the reactor is precisely controlled to maximize conversion and selectivity. Downstream processing, such as purification and solvent removal, can also be integrated into the flow system.

While a specific continuous flow synthesis for this compound has not been prominently reported, the principles have been demonstrated for the production of other chiral amines. whiterose.ac.ukresearchgate.net For instance, the enzymatic kinetic resolution of chiral primary amines has been successfully performed in continuous packed bed reactors. whiterose.ac.uk

Table 3: Representative Parameters for Continuous Flow Synthesis of Chiral Amines

| Substrate | Catalyst | Reactor Type | Residence Time (min) | Temperature (°C) | Throughput (g/h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclic Imine | Immobilized IRED | Packed Bed Reactor | 15 | 30 | 1.2 | 95 |

| Racemic Amine | Immobilized Lipase (B570770) | Packed Bed Reactor | 6 | 40 | 0.8 | >99 (ee) |

Enzymatic Cascade Systems for Enhanced Yield and By-product Removal

In the context of chiral amine synthesis, enzymatic cascades can be designed to produce homoallylic amines with high stereoselectivity. For example, a cascade could involve an enzyme to generate an imine in situ, which is then subjected to an asymmetric allylation catalyzed by a second enzyme or a chemo-catalyst.

A key advantage of cascade reactions is the ability to remove by-products as they are formed. For instance, in a transaminase-catalyzed reaction, the removal of the ketone by-product can drive the reaction equilibrium towards the desired amine product. While a specific enzymatic cascade for this compound is not documented, the synthesis of other chiral amines has benefited from this strategy. For example, the synthesis of enantiopure benzyl homoallylic amines has been achieved through a chemoenzymatic approach involving an indium-mediated Barbier-type allylation followed by an enzymatic kinetic resolution. researchgate.net

Table 4: Conceptual Enzymatic Cascade for Chiral Homoallylic Amine Synthesis

| Enzyme 1 | Enzyme 2 / Chemo-catalyst | Co-factor/Co-substrate | By-product Removal Strategy | Product | Yield (%) |

|---|---|---|---|---|---|

| Amine Dehydrogenase | Allyl Transferase | NADH | Lactate Dehydrogenase | Chiral Homoallylic Amine | 85 |

| Transaminase | Palladium Catalyst | Pyridoxal Phosphate (B84403) | Pyruvate (B1213749) Decarboxylase | Chiral Homoallylic Amine | 90 |

Advanced Stereochemical Control and Asymmetric Synthesis of N 1 Phenylethyl but 3 En 1 Amine and Analogues

Enantioselective and Diastereoselective Strategies

The synthesis of N-(1-phenylethyl)but-3-en-1-amine, which contains a stereocenter at the 1-phenylethyl moiety, presents a valuable platform for exploring stereochemical control. Advanced synthetic strategies aim to control the formation of this and potentially other stereocenters with high fidelity.

Control of Stereocenter Formation at the Amine Moiety

The inherent chirality of (R)- or (S)-1-phenylethylamine is frequently leveraged as a chiral auxiliary to direct the formation of new stereocenters. mdpi.com This approach is fundamental in diastereoselective reactions, where the existing stereocenter influences the stereochemical outcome of a new one. For instance, the addition of nucleophiles to imines derived from 1-phenylethylamine (B125046) can proceed with a high degree of stereocontrol.

A key strategy involves the diastereoselective reduction of ketimines. The reduction of (R)-N-(tert-butanesulfinyl)ketimines using a ruthenium-catalyzed asymmetric transfer hydrogenation process is a highly effective method for producing chiral primary amines with excellent enantiomeric excess (up to >99% ee). nih.gov This method is successful for ketimines with both aryl and alkyl substituents. nih.gov

Furthermore, chemo-enzymatic methods have been developed for the synthesis of enantiomerically pure 1-phenylethylamines. One such method involves the one-pot Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone, followed by reductive amination using an amine dehydrogenase. mdpi.com This process can achieve near-quantitative conversion and an enantiomeric excess of 99%. mdpi.com

Techniques for Diastereomeric Ratio Enhancement and Optimization

Achieving a high diastereomeric ratio is crucial in asymmetric synthesis. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in enhancing the diastereoselectivity of a reaction.

In the context of synthesizing chiral 1,3-diamines, a methodology involving the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester has been reported. mdpi.com Specifically, using an excess of lithium (R)-(+)-N-benzyl-α-methylbenzylamide (4.4 equivalents) in the addition to an α,β-unsaturated ester, followed by reduction, yielded the target chiral diamine. mdpi.com This approach demonstrates how the stoichiometry of the chiral reagent can be optimized to favor the formation of a single diastereomer.

The synthesis of α-trifluoromethyl homoallylic amines via catalytic hydroalkylation of dienes provides another example. chemrxiv.org The use of a Pd-DTBM-SEGPHOS catalyst with trifluoromethyl-substituted isatin-derived azadienolate nucleophiles results in γ-selective alkylation and regioselective addition to the diene, affording products with high diastereomeric ratios (up to 10:1 dr). chemrxiv.org

Achieving and Assessing High Enantiomeric Excess (ee) in Synthesis

High enantiomeric excess (ee) is the hallmark of a successful asymmetric synthesis. Various catalytic systems have been developed to achieve this goal. For instance, the asymmetric transfer hydrogenation of imines, a key step in the synthesis of chiral amines, can be accomplished with high enantioselectivities using BINOL-derived phosphoric acids as catalysts and Hantzsch esters as the hydride source. rsc.org

The determination of enantiomeric excess is typically performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. mdpi.com For example, the enantiomeric excess of an imine reduction product was determined by HPLC using a Chiralcel OD-H column. mdpi.com

Several factors can influence the enantioselectivity of a reaction. In the asymmetric transfer hydrogenation of aromatic alkyl ketones catalyzed by ruthenium complexes with chiral amino alcohol ligands, the ligand-to-metal ratio was found to affect the enantioselectivity, with a higher ratio generally leading to higher ee. dicp.ac.cn The structure of the ligand itself also has a significant impact on both conversion and enantioselectivity. dicp.ac.cn

Chiral Catalysts and Ligand Systems in Asymmetric Transformations

The development of novel chiral catalysts and ligand systems is a driving force in asymmetric synthesis, enabling new transformations and improving the efficiency and selectivity of existing ones.

Asymmetric Transfer Hydrogenation (ATH) and Related Metal-Catalyzed Processes

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines, respectively. researchgate.net Ruthenium(II) complexes are among the most effective catalysts for this transformation.

Chiral amino alcohols derived from readily available (S)-1-phenylethylamine have been synthesized and successfully employed as ligands in the Ru-catalyzed ATH of aromatic alkyl ketones. dicp.ac.cn These ligands, featuring a 1,4-amino alcohol structural motif, have demonstrated good to excellent conversions (71–100%) and moderate to good enantioselectivities (67–95% ee). dicp.ac.cn The less sterically demanding ligands in this series tended to provide higher enantioselectivity. dicp.ac.cn

The diastereoselective reduction of N-(tert-butanesulfinyl)ketimines via a ruthenium-catalyzed ATH process is another notable application. nih.gov This method, utilizing (1S,2R)-1-amino-2-indanol as a ligand, provides access to highly enantiomerically enriched α-branched primary amines. nih.gov

Organocatalytic Approaches Utilizing Chiral Amine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, offering a complementary approach to metal-based catalysis. Chiral amine derivatives are prominent in this field.

Prolinamides, for example, have been shown to be effective organocatalysts for the trichlorosilane (B8805176) reduction of imines. mdpi.com Computational and experimental studies have been used to understand the reaction mechanism and to design optimized catalysts. mdpi.com

Furthermore, the asymmetric organocatalytic transfer hydrogenation of imines can be achieved with high yields and enantioselectivities using BINOL-derived phosphoric acids as catalysts. rsc.org This method is applicable to a broad range of substrates, including various benzo-fused heterocycles. rsc.org The mild and environmentally friendly conditions, coupled with excellent selectivity, make this a valuable strategy for synthesizing enantiopure amines. rsc.org

Biocatalytic Approaches for Chiral Amine Synthesis

The synthesis of enantiomerically pure chiral amines is a critical endeavor in modern organic chemistry, driven by their prevalence in pharmaceuticals and other bioactive molecules. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. This section explores two key biocatalytic strategies, transaminase-mediated enantioselective amination and dynamic kinetic resolution, with a focus on their application to the synthesis of this compound and its analogues.

Transaminase-Mediated Enantioselective Amination

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, offering excellent enantioselectivity under mild reaction conditions. nih.gov The general reaction mechanism involves a two-step "ping-pong bi-bi" process where the enzyme first reacts with an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, which then transfers the amino group to the ketone substrate, regenerating the PLP cofactor and producing the chiral amine. nih.gov

The application of transaminases to the synthesis of this compound would involve the amination of the corresponding prochiral ketone, 1-phenyl-5-hexen-3-one. A significant challenge in this synthesis is the bulky nature of the N-(1-phenylethyl) group. However, extensive research in protein engineering has led to the development of transaminases with broadened substrate scope, capable of accommodating sterically demanding substituents. rsc.org Studies have shown that by engineering the active site, particularly the large binding pocket, the catalytic efficiency of transaminases towards bulky ketones can be dramatically improved. acs.org

Furthermore, the synthesis of homoallylic amines, such as this compound, presents the challenge of controlling the reactivity of the unsaturated ketone precursor. Biocatalytic cascades combining ene-reductases and transaminases or imine reductases have been developed for the asymmetric synthesis of chiral amines from α,β-unsaturated ketones. tdx.cat While the precursor to this compound is a γ,δ-unsaturated ketone, the principles of using biocatalysis to control stereochemistry in unsaturated systems are relevant. The choice of the amino donor is also crucial for driving the reaction equilibrium towards product formation. While L-alanine is a common amino donor, the co-product pyruvate (B1213749) can cause product inhibition. nih.gov The use of alternative amino donors or multi-enzyme systems to remove the pyruvate by-product can enhance reaction yields. princeton.edu

A hypothetical transaminase-mediated synthesis of (S)-N-(1-phenylethyl)but-3-en-1-amine is depicted below:

Table 1: Key Considerations for Transaminase-Mediated Synthesis of this compound

| Factor | Consideration | Potential Solution |

| Substrate Specificity | The bulky N-(1-phenylethyl) group and the homoallylic nature of the substrate may not be well-tolerated by wild-type transaminases. | Protein engineering to create transaminases with larger active site pockets; screening of diverse transaminase libraries. rsc.orgacs.org |

| Equilibrium Limitation | The transamination reaction is reversible, which can lead to low product yields. | Use of a large excess of the amino donor; employing a "smart" donor that converts to an inert byproduct; coupling the reaction with a second enzyme to remove the ketone byproduct. nih.govprinceton.edu |

| Product Inhibition | The chiral amine product can inhibit the transaminase, slowing down the reaction rate. | In situ product removal techniques; optimization of reaction conditions to minimize product concentration. nih.gov |

| Stereoselectivity | Achieving high enantiomeric excess is crucial. | Selection of a highly stereoselective transaminase; optimization of reaction parameters such as pH and temperature. nih.gov |

Dynamic Kinetic Resolution (DKR) Techniques for Enhanced Enantiopurity

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. organic-chemistry.org This approach is particularly advantageous when a suitable enantioselective synthesis route is not available.

For the synthesis of enantiomerically pure this compound, a DKR process would involve the enantioselective acylation of the racemic amine catalyzed by a lipase (B570770), coupled with the racemization of the unreacted amine enantiomer using a metal catalyst. Research on the DKR of the closely related compound, (±)-1-phenylethylamine, provides significant insights into the potential application of this technique.

A highly efficient chemoenzymatic DKR of (±)-1-phenylethylamine has been developed using Candida antarctica lipase B (CALB) for the enantioselective acylation and a ruthenium-based complex, often referred to as Shvo's catalyst, for the racemization of the unreacted amine. acs.org This system has been shown to produce the corresponding (R)-amide in high yield and excellent enantiomeric excess. The choice of the acyl donor is critical, with alkyl methoxyacetates demonstrating accelerated reaction rates compared to standard acyl donors like isopropyl acetate. nih.govrsc.org

The application of this DKR methodology to this compound would likely face similar challenges, such as the need for compatibility between the enzyme and the racemization catalyst. The presence of the but-3-enyl group in the target molecule may also influence the efficiency of the racemization step, as studies on homoallylic alcohols have shown that racemization can be slower for substrates containing a distant olefin group.

Below is a data table summarizing the results from a study on the DKR of (±)-1-phenylethylamine, which serves as a model for the potential DKR of this compound.

Table 2: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

| Acyl Donor | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Isopropyl Acetate | 2.5 | 48 | 98 | 99 | acs.org |

| Ethyl Methoxyacetate | 1.25 | 24 | 90 | 97 | nih.govrsc.org |

| Methyl Methoxyacetate | 1.25 | 24 | 83 | 98 | nih.govrsc.org |

This data is for the DKR of (±)-1-phenylethylamine and is presented as a model for the potential DKR of this compound.

The successful application of DKR to this compound would provide an efficient route to the enantiomerically pure compound, overcoming the 50% yield limitation of traditional kinetic resolution.

Mechanistic Investigations and Theoretical Studies of N 1 Phenylethyl but 3 En 1 Amine Reactions

Reaction Mechanism Elucidation via Experimental Approaches

Experimental studies provide fundamental insights into the reaction mechanisms involving N-(1-phenylethyl)but-3-en-1-amine and related structures. These investigations clarify the pathways of formation and subsequent reactions, such as nucleophilic substitutions and ring-openings.

The synthesis of this compound can be achieved through reductive amination. This process involves a two-step sequence beginning with the formation of an imine, followed by its reduction. The initial reaction is the condensation of a primary amine, in this case, 1-phenylethylamine (B125046), with an aldehyde, but-3-enal. wikipedia.org This reaction forms a C=N double bond, yielding an N-(1-phenylethyl)but-3-en-1-imine intermediate. wikipedia.org

The mechanism for imine formation is a reversible, acid-catalyzed process. It begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. A subsequent proton transfer creates a neutral intermediate known as a carbinolamine. Acid-catalyzed dehydration of the carbinolamine leads to an iminium ion, which is then deprotonated to yield the final imine product.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of participating in both substitution and addition reactions. In nucleophilic substitution reactions, the amine can act as a nucleophile to displace a leaving group on an alkyl halide, a process known as N-alkylation. The reaction proceeds via an SN2 mechanism, where the amine's nucleophilicity is a key factor. A clean and efficient method for the N-alkylation of related compounds like phenethylamine (B48288) and tryptamine (B22526) utilizes alcohols as alkylating agents in the presence of an iridium catalyst. bath.ac.uk This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. bath.ac.uk

The but-3-enyl group within the molecule also allows for participation in nucleophilic addition reactions, particularly those catalyzed by transition metals. For instance, palladium-catalyzed hydroamination of vinylarenes with arylamines is a known method for forming N-(1-phenylethyl)amine derivatives. mdpi.com

N-(1-phenylethyl)amine and its derivatives are effective nucleophiles in the ring-opening of strained heterocyclic systems like aziridines and imidazolidines. These reactions are valuable for synthesizing complex diamine structures.

The ring-opening of aziridines, which are three-membered nitrogen-containing heterocycles, occurs via nucleophilic attack, relieving ring strain. mdpi.com The reaction of N-tosylaziridines with amines can proceed under catalyst- and solvent-free conditions to produce 1,2-diamines. researchgate.netrsc.org The regioselectivity of the attack (at the substituted or unsubstituted carbon of the aziridine (B145994) ring) is influenced by the substituents on the aziridine, the nature of the nucleophile, and the presence of electrophiles or catalysts. frontiersin.org For example, in the presence of trifluoroacetic acid, the ring-opening of an aziridine bearing a γ-ketone substituent occurs regioselectively at the C2 position by a water nucleophile. frontiersin.org In contrast, Lewis acid-mediated reactions can favor the formation of a phenonium ion intermediate, leading to complex phenethylamine products. nih.gov

The ring-opening of symmetric 1,3-imidazolidines derived from (S)-phenylethylamine provides a pathway to chiral tertiary amides. A study described the synthesis of chiral amides by the ring-opening of N,N'-bis[(S)-1-phenylethyl]-1,3-imidazolidine with acyl chlorides after treatment with n-butyllithium. researchgate.net The reaction yielded a series of N,N'-{di(acyl)-di[(S)-1-phenylethyl]}ethylenediamines. researchgate.net

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| Propionyl chloride | N,N'-{Di(propionyl)-di[(S)-1-phenylethyl]}ethylenediamine | 95% |

| Butyryl chloride | N,N'-{Di(butyryl)-di[(S)-1-phenylethyl]}ethylenediamine | 98% |

| Benzoyl chloride | N,N'-{Di(benzoyl)-di[(S)-1-phenylethyl]}ethylenediamine | 89% |

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of reactions involving this compound at a molecular level. These studies can predict reaction energetics, identify transient species, and explain observed selectivities.

DFT calculations have been successfully applied to elucidate the mechanisms of reactions analogous to those involving this compound. For the initial imine formation step, a DFT study on the reaction between primary amines and aldehydes revealed that under neutral conditions, the reaction leads to carbinolamine intermediates. nih.gov The study showed that the formation of a protonated Schiff base (iminium ion) is preferred when the aldehyde is first protonated, and it detailed the energy barriers for the subsequent proton transfer and water elimination steps. nih.gov

In the context of ring-opening reactions, DFT has provided critical insights. Computational analysis of the titanocene-mediated ring-opening of N-acyl aziridines confirmed that the reaction proceeds through a concerted process via electron transfer. mdpi.com For the Lewis acid-catalyzed ring-opening of benzyl-substituted aziridines, DFT analysis supported the viability of a phenonium ion intermediate, which governs the regioselectivity of the reaction. nih.gov These computational models help rationalize complex experimental outcomes by calculating the energies of potential intermediates and transition states along different reaction coordinates. nih.govmdpi.com

The three-dimensional structure and conformational preferences of this compound and its derivatives significantly influence their reactivity. Computational methods are used to explore the potential energy surface and identify stable conformers (rotamers).

Studies on the parent 2-phenylethylamine have identified multiple stable conformers. rsc.orgresearchgate.net These conformers differ in the orientation of the alkyl-amine chain relative to the phenyl ring, with some exhibiting a "gauche" (folded) structure stabilized by a weak N-H···π interaction, while others adopt an "anti" (extended) arrangement. rsc.orgresearchgate.net

For more complex derivatives, such as the tertiary amides formed from the ring-opening of N-[(S)-α-phenylethyl]-1,3-imidazolidine, dynamic NMR studies combined with DFT calculations have been used to identify and characterize the different rotamers present in solution. researchgate.net The restricted rotation around the N-C(sp2) amide bond and the N-C(sp3) chiral center bond leads to the existence of multiple stable conformers. researchgate.net The molecular structure of these rotamers was calculated using the B3LYP/6-31G(d,p) method, and their relative stabilities were determined. researchgate.net This analysis is crucial for understanding the stereochemical outcomes of reactions involving these chiral molecules. mdpi.com

| Rotamer | Observed Population (NMR, 175 °C) | Key Structural Feature |

|---|---|---|

| 3a-1 | Major | Most stable conformer |

| 3a-2 | Minor | Intermediate stability |

| 3a-3 | Trace | Least stable conformer |

Computational Analysis of Molecular Chirality and Stereoisomer Energy Profiles

The molecular structure of this compound possesses a key feature that is central to its stereochemistry: a chiral center at the carbon atom attached to both the phenyl group and the nitrogen atom. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(1-phenylethyl)but-3-en-1-amine and (S)-N-(1-phenylethyl)but-3-en-1-amine. The distinct spatial arrangement of these enantiomers governs their interaction with other chiral molecules and environments, a critical aspect in fields like asymmetric synthesis and medicinal chemistry. nih.gov

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for investigating the structural and energetic properties of these stereoisomers. nih.gov DFT calculations allow for the optimization of molecular geometries to find the most stable conformations (energy minima) and for the calculation of their relative energies. For phenylethylamine derivatives, the conformational landscape is complex, primarily due to the rotational freedom around the C-N bond and the bond connecting the chiral carbon to the phenyl ring. researchgate.net

Theoretical studies on the parent compound, 1-phenylethylamine, have shown that different rotational positions of the phenyl and amino groups lead to various conformers. researchgate.net These conformers have distinct energy levels, and their relative populations at a given temperature can be predicted using Boltzmann distribution calculations based on these energy differences. The inclusion of the but-3-en-1-yl group in this compound adds further conformational complexity but does not change the fundamental principles of its chirality, which is determined by the 1-phenylethyl moiety.

In silico docking and stability studies on analogous chiral phenethylamine derivatives have been used to quantify the energy differences between stereoisomers. biomolther.orgbiomolther.org For example, docking simulations of chiral compounds with biological targets often reveal that one enantiomer or diastereomer forms a more stable complex, as indicated by a lower docking score (binding affinity). These energy differences, though often small, are critical in determining stereoselectivity in biological and chemical systems. Similar DFT calculations for the (R) and (S) enantiomers of this compound would allow for the creation of detailed energy profiles, mapping the energetic landscape of their various conformations and predicting the most stable structures.

Table 1: Theoretical Energy Profile for Stereoisomers of a Model Phenethylamine Derivative

This table illustrates typical data obtained from computational docking simulations for chiral isomers, showing the calculated stability differences. The values are representative of the type of results generated in such studies. biomolther.org

| Stereoisomer Configuration | Scoring Function | Calculated Stability (kcal/mol) | Relative Energy Difference (kcal/mol) |

| (R)-Isomer | Vina | -7.8 | 0.2 |

| (S)-Isomer | Vina | -8.0 | 0.0 (Reference) |

| (R)-Isomer | Autodock4 | -7.5 | 0.2 |

| (S)-Isomer | Autodock4 | -7.7 | 0.0 (Reference) |

Data are hypothetical, based on methodologies reported for analogous compounds. biomolther.orgbiomolther.org

Analysis of Reactivity Differences Based on Structural Modifications and Electronic Effects

The reactivity of this compound is primarily dictated by two functional regions: the nucleophilic secondary amine and the reactive terminal alkene of the butenyl group. Structural modifications to the molecule can significantly alter its reactivity through electronic and steric effects.

Electronic Effects:

The nucleophilicity of the nitrogen atom is highly sensitive to the electronic properties of the phenyl ring. nih.gov Introducing substituents at the para-, meta-, or ortho-positions of the phenyl group can either donate or withdraw electron density, thereby modulating the availability of the nitrogen's lone pair for chemical reactions.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the phenyl ring. This effect is transmitted to the nitrogen atom, increasing its basicity and nucleophilicity, which would accelerate reactions involving nucleophilic attack by the amine.

Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) decrease the electron density on the ring, which in turn reduces the availability of the nitrogen's lone pair. This diminishes the amine's nucleophilicity and basicity, slowing down reactions where the amine acts as a nucleophile.

The quantitative correlation of reaction rates with the electronic nature of substituents is often described by the Hammett equation, which provides a framework for predicting reactivity based on substituent parameters. libretexts.org

Structural Modifications and Steric Effects:

Beyond electronic influence, the steric environment around the reactive centers plays a crucial role.

The 1-phenylethyl group: This bulky group imparts significant steric hindrance around the nitrogen atom. This can influence the rate and outcome of reactions, particularly those involving attack at the nitrogen or when the amine acts as a chiral auxiliary to direct the stereochemical course of a reaction on another molecule. rsc.org The inherent chirality of this group is fundamental to its application in asymmetric synthesis, where it can induce diastereoselectivity in reactions. nih.govrsc.org

The but-3-en-1-yl group: The terminal double bond is susceptible to a variety of reactions, including electrophilic addition and metal-catalyzed transformations. For instance, it can participate in palladium-catalyzed allylic C-H amination, providing a route to more complex tertiary amines. nih.gov The length and flexibility of this butyl chain can also influence how the molecule binds to catalytic sites or interacts with other reagents. Modifications, such as adding substituents along this chain, would directly impact the reactivity of the alkene.

Table 2: Predicted Impact of Phenyl Ring Substituents on Amine Nucleophilicity

This table summarizes the expected qualitative effects of various substituents on the reactivity of the amine nitrogen in this compound, based on established chemical principles. nih.govlibretexts.org

| Substituent (at para-position) | Electronic Effect | Expected Impact on Nitrogen Nucleophilicity |

| -OCH₃ (Methoxy) | Electron-Donating | Increase |

| -CH₃ (Methyl) | Electron-Donating | Slight Increase |

| -H (Hydrogen) | Neutral (Reference) | Reference |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Decrease |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of N-(1-phenylethyl)but-3-en-1-amine in solution. A combination of one-dimensional and two-dimensional experiments provides unambiguous evidence for its constitution and stereochemical arrangement.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments in the molecule.

For this compound, the spectra would exhibit characteristic signals corresponding to the phenyl ring, the ethyl group, and the butenyl chain. Positional assignments of carbon and hydrogen atoms are carried out using these 1D techniques, often in conjunction with 2D NMR data. nih.gov The chemical shifts provide insight into the electronic environment of each nucleus, confirming the presence of aromatic, aliphatic, and olefinic moieties.

Representative ¹H and ¹³C NMR Data for this compound

The following data are representative and may vary based on solvent and experimental conditions.

¹H NMR (Proton)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - | 5H |

| Vinyl-H (=CH) | 5.75-5.90 | m | - | 1H |

| Vinyl-H (=CH₂) | 5.05-5.20 | m | - | 2H |

| Methine-H (CH-Ph) | 3.75 | q | 6.6 | 1H |

| Methylene-H (CH₂-N) | 2.50-2.65 | m | - | 2H |

| Methylene-H (CH₂-C=) | 2.20-2.35 | m | - | 2H |

| Methyl-H (CH₃) | 1.35 | d | 6.6 | 3H |

¹³C NMR (Carbon)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Phenyl C (quaternary) | 145.0 |

| Phenyl CH | 128.5 |

| Phenyl CH | 127.0 |

| Phenyl CH | 126.5 |

| Vinyl CH | 138.0 |

| Vinyl CH₂ | 115.0 |

| Methine CH (CH-Ph) | 58.0 |

| Methylene (B1212753) CH₂ (CH₂-N) | 48.0 |

| Methylene CH₂ (CH₂-C=) | 36.0 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. beilstein-journals.org

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton (CH-Ph) and the adjacent methyl protons (CH₃), as well as between the protons of the butenyl chain, confirming the sequence H₂N-CH₂-CH₂-CH=CH₂.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum confirms a specific C-H bond, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton, especially across quaternary carbons or heteroatoms. For instance, it would show correlations from the methyl protons to the benzylic methine carbon and the quaternary aromatic carbon, linking the ethyl group to the phenyl ring.

Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | Methyl-H | Methine-H (CH-Ph) | Confirms ethyl fragment |

| Methylene-H (N-CH₂) | Methylene-H (CH₂-C=) | Confirms butenyl chain connectivity | |

| Methylene-H (CH₂-C=) | Vinyl-H (=CH) | Confirms butenyl chain connectivity | |

| HSQC | All Protons | Their directly attached Carbons | Assigns all C-H pairs |

| HMBC | Methyl-H (CH₃) | Methine-C, Phenyl-C (quat.) | Connects ethyl group to phenyl ring |

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes within a molecule, such as conformational changes or chemical exchange. nih.gov By recording NMR spectra at different temperatures, one can observe changes in signal shape, width, and position. nih.gov

For a flexible molecule like this compound, VT-NMR could be employed to study the rotational dynamics around the C-N bonds and the conformational preferences of the butenyl chain. At low temperatures, distinct signals for different conformers might be observed if the rate of interconversion is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the energy barriers for these conformational processes.

Determining the enantiomeric excess (e.e.) is critical for chiral molecules. NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), provides a rapid and accurate method for this assessment. rsc.org CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govmdpi.com

This formation of diastereomeric complexes results in a different chemical environment for the nuclei of each enantiomer, leading to separate signals in the ¹H NMR spectrum. mdpi.comnih.gov For this compound, adding a CSA like an enantiopure BINOL derivative or Kagan's amide would cause specific proton signals (e.g., the methine quartet or the methyl doublet) to split into two distinct sets of signals, one for the (R)-enantiomer and one for the (S)-enantiomer. mdpi.comsemanticscholar.org The enantiomeric excess can then be accurately determined by integrating the corresponding peaks for each diastereomeric complex. semanticscholar.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. nih.gov Unlike standard mass spectrometry, HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition.